molecular formula C9H11NO3 B1289763 6-Isopropoxynicotinic acid CAS No. 223127-05-7

6-Isopropoxynicotinic acid

Cat. No.: B1289763
CAS No.: 223127-05-7
M. Wt: 181.19 g/mol
InChI Key: OOIMOWCIYNEWCF-UHFFFAOYSA-N
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Description

6-Isopropoxynicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of nicotinic acid, featuring an isopropoxy group at the 6-position of the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropoxynicotinic acid typically involves the esterification of nicotinic acid followed by the introduction of the isopropoxy group. One common method includes the reaction of nicotinic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

6-Isopropoxynicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Isopropoxynicotinic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMOWCIYNEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595249
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-05-7
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(propan-2-yloxy)pyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of potassium tert-butoxide (0.891 g, 7.94 mmol) in tetrahydrofuran (40 mL) at 0° C. was isopropanol (0.608 mL, 7.94 mmol) added. 6-chloronicotinonitrile (1.0 g, 7.22 mmol) was added after stirring for 5 min and the reaction mixture was allowed to reach ambient temperature. The reaction mixture was concentrated in vacuo, water (50 mL) was added and the resulting mixture extracted with ethyl acetate (3×50 mL). The crude was suspended in 4M sodium hydroxide (30 mL) and heated to reflux over night. The reaction mixture was concentrated in vacuo and 1M hydrochloric acid was added until an acidic pH was reached. The formed precipitate was collected by filtration and washed with water to yield 1.140 g (85%) of the title compound; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.99 (s, 1 H), 8.70 (d, 1 H), 8.10 (dd, 1 H), 6.82 (d, 1 H), 5.21-5.40 (m, 1 H), 1.31 (d, 6 H); MS (ESI) m/z 182[M+H+].
Quantity
0.891 g
Type
reactant
Reaction Step One
Quantity
0.608 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using isopropyl 6-isopropoxynicotinate (130 mg), which is the product of Reference example 18(a) and aqueous sodium hydroxide solution (1N, 0.87 ml) and the reaction mixture was treated to afford the title compound (106 mg) as crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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